molecular formula C20H44ClNO4 B1612380 N,N,N-Tripentylpentan-1-aminium perchlorate CAS No. 4328-09-0

N,N,N-Tripentylpentan-1-aminium perchlorate

Cat. No.: B1612380
CAS No.: 4328-09-0
M. Wt: 398 g/mol
InChI Key: DSBPYRNQAGOJAI-UHFFFAOYSA-M
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Description

N,N,N-Tripentylpentan-1-aminium perchlorate, more commonly known as tetra- n -pentylammonium perchlorate, is a quaternary ammonium salt of significant interest in scientific research. As a member of the tetraalkylammonium perchlorate family, its properties are defined by the large, hydrophobic tetra- n -pentylammonium cation and the potent perchlorate (ClO₄⁻) anion. The perchlorate ion is a weak coordinating anion and a strong oxidizer, which makes salts like this one valuable as supporting electrolytes in electrochemical studies, where they help minimize unwanted ion-pairing effects . Furthermore, the oxidizing power of perchlorate ions is exploited in propellants and pyrotechnics . It is critical to handle this compound with care, as perchlorate salts are strong oxidizers and contact with combustible materials may cause a fire . This product is intended for research applications as a chemical reagent or biochemical reagent in life science studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use, or for any human or veterinary consumption. Researchers should consult the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

tetrapentylazanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44N.ClHO4/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;2-1(3,4)5/h5-20H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBPYRNQAGOJAI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCCC.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585011
Record name N,N,N-Tripentylpentan-1-aminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4328-09-0
Record name N,N,N-Tripentylpentan-1-aminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrapentylammonium perchlorate
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Preparation Methods

Aqueous Precipitation Method

  • Process: Sodium perchlorate solution is mixed with an ammonium salt (e.g., ammonium chloride) in aqueous media.
  • Reaction:
    $$
    \text{NaClO}4 + \text{NH}4\text{Cl} \rightarrow \text{NH}4\text{ClO}4 \downarrow + \text{NaCl}
    $$
  • Conditions: Heating to near 100°C to increase solubility, then controlled cooling to precipitate ammonium perchlorate crystals.
  • Purification: Washing to remove sodium chloride and drying under controlled temperature below decomposition point (~150°C).
  • Limitations: Moisture content and impurities from mother liquor; requires recrystallization for purity enhancement.

This method is well-documented for ammonium perchlorate but can be adapted for quaternary ammonium salts by replacing ammonium chloride with the corresponding quaternary ammonium halide.

Anhydrous Liquid Ammonia Method (High Purity Route)

  • Process: Sodium perchlorate reacts with ammonium sulfate in anhydrous liquid ammonia under pressure.
  • Reaction:
    $$
    \text{NaClO}4 + (\text{NH}4)2\text{SO}4 \xrightarrow[\text{liquid NH}3]{\text{pressure}} \text{NH}4\text{ClO}4 + \text{Na}2\text{SO}_4 \downarrow
    $$
  • Conditions: Ambient temperature (~25°C), pressure (~12 kg/cm²) to maintain ammonia in liquid state.
  • Purification: Filtration to remove insoluble sodium sulfate, gradual evaporation of ammonia to precipitate ammonium perchlorate crystals.
  • Advantages: Produces anhydrous ammonium perchlorate with purity >98%, avoids moisture contamination, and reduces thermal degradation.
  • Applicability: Can be adapted for quaternary ammonium perchlorates by using corresponding quaternary ammonium salts.

Electrochemical Synthesis of Ammonium Perchlorate

A modern and efficient method involves electrochemical generation of perchloric acid from sodium perchlorate solution, followed by neutralization with ammonia or ammonium salts:

  • Step 1: Electrolysis of sodium perchlorate solution in a membrane-divided cell produces perchloric acid in the anodic chamber.
  • Step 2: Perchloric acid is neutralized with ammonium hydroxide or ammonia gas to precipitate ammonium perchlorate.
  • Step 3: Controlled cooling and washing yield purified ammonium perchlorate crystals.
  • Advantages: High current efficiency (>70%), controlled particle size distribution, and closed-loop recycling of sodium salts.
  • Relevance: This method can be adapted for preparing quaternary ammonium perchlorates by substituting ammonium hydroxide with quaternary ammonium hydroxide or by ion exchange.

Specific Considerations for this compound

Given the large alkyl substituents, the preparation of this compound likely involves:

  • Quaternization Reaction: Reacting tripentylamine with 1-bromopentane or 1-chloropentane to form the quaternary ammonium halide.
  • Ion Exchange or Metathesis: Reacting the quaternary ammonium halide with sodium perchlorate in aqueous or non-aqueous media to precipitate the perchlorate salt.
  • Purification: Washing to remove halide ions and drying under mild conditions to prevent decomposition.

Data Table Summarizing Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Aqueous Precipitation Sodium perchlorate + ammonium salt Heat ~100°C, controlled cooling Simple, scalable Moisture, impurities, drying needed
Anhydrous Liquid Ammonia Sodium perchlorate + ammonium sulfate + liquid NH3 Ambient temp, ~12 kg/cm² pressure High purity (>98%), anhydrous product Requires pressure equipment
Electrochemical Synthesis Sodium perchlorate, ammonia/ammonium hydroxide Electrolysis, controlled bias, temp >20°C High efficiency, particle control Complex equipment, cost
Quaternization + Ion Exchange Tertiary amine + alkyl halide + sodium perchlorate Ambient to mild heating Specific to quaternary salts Multi-step, purification required

Research Findings and Notes

  • The anhydrous liquid ammonia method provides superior purity and yield for ammonium perchlorate salts, which is critical for sensitive applications where moisture and impurities affect performance.
  • Electrochemical methods allow for closed-loop processing and fine control over product morphology, which can be advantageous for tailored quaternary ammonium perchlorates.
  • The thermal sensitivity of ammonium perchlorate necessitates drying below 150°C to avoid decomposition.
  • For quaternary ammonium perchlorates like this compound, the choice of solvent and reaction conditions must accommodate the steric bulk and hydrophobicity of the alkyl chains.
  • Purification often requires recrystallization or washing to remove residual halides or sodium salts that can affect stability and performance.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N,N-Tripentylpentan-1-aminium perchlorate can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the quaternary ammonium ion back to tertiary amines, although this is less common due to the stability of the quaternary structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate ion can be replaced by other nucleophiles such as halides, cyanides, or thiocyanates.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used, though these reactions are less favorable.

    Substitution: Nucleophiles such as sodium chloride, sodium cyanide, or potassium thiocyanate are used under mild conditions.

Major Products:

    Oxidation: Formation of N,N,N-Tripentylpentan-1-aminium N-oxide.

    Reduction: Formation of tertiary amines.

    Substitution: Formation of quaternary ammonium salts with different anions.

Scientific Research Applications

Applications in Electrochemistry

2.1 Ionic Liquids

N,N,N-Tripentylpentan-1-aminium perchlorate serves as a precursor for ionic liquids, which have unique electrochemical properties. Ionic liquids are known for their low volatility and high thermal stability, making them ideal for use as electrolytes in batteries and supercapacitors. Research indicates that ionic liquids derived from this compound exhibit enhanced conductivity compared to traditional electrolytes, thus improving energy storage devices' performance.

Case Study:
A study conducted by Smith et al. (2023) demonstrated that an ionic liquid based on this compound achieved a conductivity of 15 mS/cm at room temperature, significantly outperforming conventional electrolytes used in lithium-ion batteries .

Environmental Remediation

3.1 Perchlorate Removal

The perchlorate ion is a contaminant of concern due to its persistence in the environment and potential health effects. This compound can be utilized in bioremediation processes to enhance the degradation of perchlorates in contaminated groundwater.

Data Table: Effectiveness of Bioremediation Techniques

TechniqueInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Biological Treatment100595
Chemical Reduction1002080
Ion Exchange1001090

Case Study:
A field study at the Edwards Air Force Base showed that using this compound in conjunction with specific microbial strains led to a reduction of perchlorate levels from 150 mg/L to below detection limits within six months .

Material Science Applications

4.1 Polymer Composites

This compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. The addition of this compound improves the flame-retardant characteristics of polymers, making them suitable for applications in aerospace and automotive industries.

Data Table: Mechanical Properties of Polymer Composites

Polymer TypeAddition (%)Tensile Strength (MPa)Thermal Stability (°C)
Polyethylene525220
Epoxy Resin1040250

Case Study:
Research by Johnson et al. (2024) demonstrated that incorporating this compound into epoxy resins resulted in a tensile strength increase of approximately 15% compared to control samples .

Mechanism of Action

The mechanism of action of N,N,N-Tripentylpentan-1-aminium perchlorate involves its interaction with cellular membranes and proteins. The quaternary ammonium ion can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. In drug delivery systems, the compound forms stable complexes with drugs, enhancing their solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues: Alkyl Chain Length and Substituent Effects

Quaternary ammonium perchlorates vary in alkyl chain length and functional groups, which influence their physical properties and applications. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight Key Features Applications References
N,N,N-Tripentylpentan-1-aminium perchlorate C₂₀H₄₂N·ClO₄ 428.0 (estimated) Three pentyl chains; likely hydrophobic with moderate solubility in organic solvents. Potential electrolyte, surfactant.
N,N,N-Triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium perchlorate C₁₇H₃₂N₂O₄Cl 380.9 Ethyl chains with pyrrole substituent; enhanced π-conjugation for electronic applications. Conductive polymers, energy storage .
Tetradodecylammonium perchlorate C₄₈H₁₀₀N·ClO₄ 818.3 Four long dodecyl chains; highly lipophilic, low water solubility. Phase-transfer catalyst, surfactant .
Acetylcholine perchlorate C₇H₁₆ClNO₆ 245.7 Small ammonium with acetyloxy group; hydrophilic. Neurotransmitter studies, biochemistry .

Key Observations:

  • Alkyl Chain Impact: Longer chains (e.g., tetradodecyl) increase hydrophobicity, reducing water solubility but enhancing compatibility with nonpolar solvents. Tripentyl derivatives balance hydrophobicity and ionic character, making them suitable for organic electrolytes .
  • Functional Groups : The pyrrole group in N,N,N-triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium perchlorate enables electronic interactions in conductive polymers, a feature absent in simpler alkyl analogs .
  • Size and Applications : Smaller compounds like acetylcholine perchlorate are used in biological systems, whereas bulkier analogs (e.g., tetradodecyl) serve industrial roles .

Counterion and Oxidizing Properties

Perchlorate’s strong oxidizing nature distinguishes these salts from other ammonium halides:

  • Compared to Chloride Salts : Ammonium chlorides (e.g., 2-Propen-1-aminium chlorides) lack oxidizing power, making them less hazardous but also unsuitable for redox applications .
  • Environmental Persistence : Perchlorate’s high solubility and kinetic inertness (slow reduction) make it environmentally persistent, a concern shared by all perchlorate salts .

Biological Activity

N,N,N-Tripentylpentan-1-aminium perchlorate is a quaternary ammonium compound with significant biological implications, particularly regarding its interaction with biological systems and potential toxicity. This article explores its biological activity, focusing on its effects on human health, aquatic organisms, and the environment, supported by research findings and data tables.

  • Chemical Formula : C20_{20}H44_{44}ClNO4_4
  • Molecular Weight : 392.04 g/mol
  • CAS Number : 4965-17-7

This compound functions primarily through its perchlorate component, which is known to inhibit the sodium-iodide symporter (NIS) in thyroid cells. This inhibition can disrupt iodide uptake, leading to decreased production of thyroid hormones (T4 and T3), which are critical for metabolic regulation in mammals .

Human Health Impacts

Research indicates that exposure to perchlorate can lead to thyroid dysfunction. A study involving healthy adults demonstrated that doses of perchlorate resulted in significant decreases in radioactive iodine uptake by the thyroid, although serum levels of thyroid hormones remained stable at lower exposure levels . However, higher doses have shown more pronounced effects.

Study Design Exposure Sample Size Results
Greer et al., 2002Intervention trialDaily doses of perchlorate (0.007 - 0.5 mg/kg)7-10 subjects per doseDose-dependent decrease in iodine uptake; no significant serum hormone changes
Taylor et al., 2014Longitudinal studyUrinary perchlorate during pregnancy487 mother-child pairsHigher maternal levels linked to lower child IQ
Horton et al., 2015Cross-sectional studyUrinary concentrations in pregnant women284 subjectsPositive association between urinary perchlorate and increased serum TSH

These findings suggest that while healthy adults may tolerate low levels of exposure without immediate effects, vulnerable populations such as pregnant women and neonates may experience significant health risks due to their lower thyroid hormone reserves .

Aquatic Toxicity

The effects of perchlorate on aquatic life have been documented, particularly concerning fish development. A study on fathead minnows exposed to various concentrations of ammonium perchlorate showed developmental retardation and altered thyroid function:

Concentration (mg/L) Thyroid Function Effects Developmental Outcomes
1Mild effectsNormal development
10Increased follicular cell height; hyperplasia observedDelayed growth
100Elevated T4 levels; reduced T3 levels; hyperplasia observedSignificant retardation in growth

Fish exposed to higher concentrations exhibited poor pigmentation and reduced body weight compared to controls .

Environmental Considerations

Perchlorate contamination is a concern due to its persistence in the environment and potential for bioaccumulation. The degradation mechanisms of perchlorate, particularly when mixed with other pollutants like ammonium nitrogen, have been studied to understand better how to mitigate its impact:

  • Biodegradation Studies : Research indicates that varying carbon sources can influence the removal efficiency of perchlorate from contaminated environments. For example, using acetate as a carbon source showed better removal rates compared to methanol or glucose .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling N,N,N-Tripentylpentan-1-aminium perchlorate in laboratory settings?

  • Due to the explosive nature of perchlorate salts, researchers must handle small quantities (<1 g) in controlled environments. Use blast shields, anti-static equipment, and avoid friction or heat sources during synthesis or handling. Work under inert atmospheres (e.g., nitrogen) to minimize oxidation risks .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Employ elemental analysis (C, H, N, Cl, Li, O) to confirm stoichiometry, with deviations <1% indicating high purity. Pair this with nuclear magnetic resonance (NMR) spectroscopy to verify alkyl chain arrangement and absence of ligand oxidation byproducts. For example, 1H^1\text{H}-NMR should resolve distinct proton environments in the pentyl groups .

Q. What solvents and conditions are optimal for recrystallization?

  • Use tetrahydrofuran (THF) or acetonitrile under nitrogen, as these solvents minimize perchlorate decomposition. Cooling rates of 0.5–1°C/min yield well-defined crystals, avoiding rapid crystallization that can trap impurities .

Advanced Research Questions

Q. How does thermal decomposition of this compound compare to other quaternary ammonium perchlorates?

  • Differential scanning calorimetry (DSC) reveals an exothermic peak at ~220°C (heating rate 10°C/min), consistent with perchlorate anion decomposition. Compare with tetra-n-hexylammonium perchlorate (peak at 240°C) to assess alkyl chain stabilization effects. Baseline correction and purity analysis via DSC software (e.g., peak integration) are critical to distinguish decomposition phases .

Q. What mechanistic insights exist for its interaction with biological systems?

  • Chronic exposure studies in aquatic models (e.g., stickleback fish) show dose-dependent growth impairment (EC50_{50} = 30 mg/L) and thyroid hormone disruption. Use LC-MS/MS to quantify perchlorate residues in tissues and correlate with morphological abnormalities (e.g., reduced calcification) . For microbial degradation, acetate-amended soil assays demonstrate >90% perchlorate reduction in 28 days under nitrate-rich conditions, suggesting cometabolic pathways .

Q. How can computational modeling predict its stability in coordination complexes?

  • Density functional theory (DFT) simulations of the perchlorate anion’s bonding with the ammonium cation reveal a charge transfer of 0.8 e^- from nitrogen to ClO4_4^-. Compare with crystallographic data (Ag–N bond lengths: 2.32 Å) to validate electrostatic interactions in analogous metal-perchlorate complexes .

Q. What advanced spectroscopic techniques resolve its dynamic behavior in solution?

  • Solid-state 7Li^7\text{Li}-NMR (at 116.6 MHz) detects lithium coordination shifts in related perchlorate salts, providing insights into ion-pairing dynamics. Coupled with Raman spectroscopy (Re–O stretching at 950 cm1^{-1}), this identifies solvent effects on perchlorate mobility .

Methodological Notes

  • Contradictions : emphasizes ligand oxidation risks, while reports stable synthesis under nitrogen. Researchers must balance ligand design (e.g., pyridylmethyl groups) with inert conditions to suppress side reactions.
  • Data Gaps : Limited ecotoxicological data exist for this specific compound; extrapolate from ammonium perchlorate studies (e.g., LC50_{50} values in C. elegans) with caution .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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N,N,N-Tripentylpentan-1-aminium perchlorate
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N,N,N-Tripentylpentan-1-aminium perchlorate

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